molecular formula C12H5Br5O B129695 2,2',4,4',5-Pentabromodiphenyl ether CAS No. 60348-60-9

2,2',4,4',5-Pentabromodiphenyl ether

Cat. No.: B129695
CAS No.: 60348-60-9
M. Wt: 564.7 g/mol
InChI Key: WHPVYXDFIXRKLN-UHFFFAOYSA-N
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Description

Contextualization of Polybrominated Diphenyl Ethers (PBDEs) as Emerging Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. epa.govnih.gov These synthetic chemicals are not naturally occurring and are added to materials such as plastics, textiles, furniture foam, and electronics to meet fire safety standards. ros.edu.pl PBDEs are considered emerging contaminants, which are substances that have been recently detected in the environment and about which there is concern over their potential impact on environmental and human health. ros.edu.pl

Due to their chemical structure, PBDEs are persistent in the environment, meaning they resist degradation. nih.gov They are also lipophilic (fat-soluble) and hydrophobic (water-repelling), which leads to their bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. researchgate.netnih.gov Lower brominated PBDEs, in particular, tend to bioaccumulate more readily than their higher brominated counterparts. epa.gov These properties contribute to their widespread detection in various environmental compartments, including air, water, soil, sediment, and biota, often far from their original sources. epa.govnih.govscienceopen.com

The environmental presence of PBDEs is a result of their release from manufacturing processes, volatilization from products containing them, and leaching from waste disposal sites. epa.govepa.gov Once in the environment, they can be transported over long distances through atmospheric and water currents. nih.gov The ubiquitous nature of these contaminants has raised significant scientific and regulatory concern. nih.govnih.gov

Specific Focus on 2,2',4,4',5-Pentabromodiphenyl Ether (BDE-99) as a Major Congener

Within the complex family of 209 possible PBDE congeners, this compound, commonly known as BDE-99, is one of the most significant and frequently detected. nih.govepa.gov BDE-99 was a major component of the commercial pentabromodiphenyl ether (PentaBDE) mixture, which was used extensively in polyurethane foams for furniture and upholstery. ros.edu.plepa.gov The PentaBDE formulation typically contained BDE-99 and BDE-47 in roughly equal proportions, making up the bulk of the mixture. dioxin20xx.orgnih.gov

BDE-99 is consistently found in a wide range of environmental and biological samples globally. nih.gov It is one of the predominant congeners detected in human tissues, including blood, breast milk, and adipose tissue, as well as in environmental matrices like indoor dust, sediment, and wildlife. nih.govepa.gov For instance, studies have shown BDE-99 to be a major congener in sewage sludge, indicating its passage through wastewater treatment plants. nih.govcdc.gov Its prevalence is a direct result of the widespread use and subsequent release of the PentaBDE commercial products. dioxin20xx.org

The congener profile in environmental and biological samples often reflects the composition of the commercial mixtures, with BDE-47, BDE-99, and BDE-100 being among the most commonly identified. nih.govscielo.br The ratio of BDE-99 to other congeners, such as BDE-47, can sometimes provide insights into the primary pathways of human exposure, whether through diet or direct contact with contaminated dust or air. dioxin20xx.org

Prevalence of BDE-99 in Various Samples

Sample TypeKey FindingsPredominant Congeners Often Found with BDE-99
Human Tissues (Blood, Breast Milk, Adipose)Consistently detected, indicating widespread human exposure and bioaccumulation. nih.govepa.govBDE-47, BDE-100, BDE-153. nih.govepa.gov
Environmental Media (Air, Dust, Sediment, Soil)Ubiquitous presence, often at significant concentrations in indoor dust. nih.govscielo.brBDE-47, BDE-100, BDE-209. nih.govnih.gov
Biota (Fish, Marine Mammals, Birds)Evidence of bioaccumulation and biomagnification in various food webs. nih.govnih.govBDE-47, BDE-100, BDE-153, BDE-154. nih.govcdc.gov
Sewage Sludge/BiosolidsReported as a predominant congener, reflecting its presence in consumer waste streams. nih.govcdc.govBDE-47, BDE-209. nih.govcdc.gov

Historical Research Trajectories and Current Academic Significance

Research on PBDEs, including BDE-99, began to gain momentum in the 1990s as analytical techniques improved and evidence of their environmental persistence and bioaccumulation mounted. researchgate.net Early studies focused on detecting and quantifying these compounds in various environmental compartments and in wildlife, particularly in regions with significant industrial activity. researchgate.net The increasing concentrations of PBDEs in human samples, such as breast milk, over time highlighted the growing extent of human exposure and spurred further investigation into their potential health effects. nih.gov

The historical trend of PBDE concentrations in the environment often mirrors patterns of industrial production and use. For example, sediment core analyses have shown that PBDE concentrations began to rise in the mid-20th century, peaked in the late 1990s and early 2000s, and in some regions, have begun to decline following regulatory restrictions. researchgate.net

Current academic research continues to explore the environmental fate, transport, and toxicological effects of BDE-99. nih.gov A significant area of ongoing study is its potential for neurotoxicity, particularly during critical windows of development. epa.govmdpi.com Studies have investigated the effects of BDE-99 on neurobehavioral outcomes and its mechanisms of action, such as inducing oxidative stress in neuronal cells. nih.govresearchgate.net Furthermore, research is ongoing to understand its impact on the endocrine system and reproductive health. nih.govmdpi.com The debromination of higher brominated PBDEs to form more persistent and toxic congeners like BDE-99 is also an active area of investigation. scienceopen.com

Global Regulatory Status and Classification as a Persistent Organic Pollutant

The growing body of scientific evidence on the persistence, bioaccumulation, and toxicity of PBDEs led to international regulatory action. BDE-99, as a primary component of the commercial PentaBDE mixture, is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention. wikipedia.orgwww.gov.uk The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. wikipedia.orgenvironment.govt.nz

In 2009, the Conference of the Parties to the Stockholm Convention agreed to list the congeners found in commercial PentaBDE and OctaBDE mixtures in Annex A of the convention, which calls for the elimination of their production and use. nih.govpops.int This listing includes tetrabromodiphenyl ether and pentabromodiphenyl ether, which encompasses BDE-99. pops.int The decision was based on extensive scientific reviews of their harmful properties.

While the United States has signed but not ratified the Stockholm Convention, many other countries and regions, such as the European Union, have implemented strict regulations to phase out the use of these PBDEs. nih.govnih.gov Despite these regulations, products containing BDE-99 are still in use and present in waste streams, leading to continued environmental release. nih.gov The management of waste containing PBDEs and the remediation of contaminated sites remain significant global challenges. nih.gov

Regulatory Milestones for BDE-99 (as part of PentaBDE)

YearRegulatory Action/EventJurisdiction/TreatySignificance
2009Listed for elimination in Annex A. nih.govpops.intStockholm Convention on Persistent Organic PollutantsGlobal consensus to phase out production and use due to its POP characteristics.
2004Ban on the marketing and use of PentaBDE.European UnionEarly regional action to restrict a major source of BDE-99.
2004Voluntary phase-out of production and import of PentaBDE and OctaBDE by the sole U.S. manufacturer.United StatesIndustry response to growing health and environmental concerns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVYXDFIXRKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9030048
Record name 2,2',4,4',5-Pentabromodiphenyl ether
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Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Pentabromodiphenyl ethers
Source Human Metabolome Database (HMDB)
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Solubility

9e-10 mg/mL at 20 °C
Record name Pentabromodiphenyl ethers
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CAS No.

60348-60-9, 32534-81-9
Record name BDE 99
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Record name 2,2',4,4',5-Pentabromodiphenyl ether
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Record name Benzene, 1,1'-oxybis-, pentabromo deriv.
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Record name 2,2',4,4',5-Pentabromodiphenyl ether
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Record name 2,2',4,4',5-PENTABROMODIPHENYL ETHER
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Melting Point

-5 °C
Record name Pentabromodiphenyl ethers
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Environmental Distribution, Fate, and Transport of 2,2 ,4,4 ,5 Pentabromodiphenyl Ether

Ubiquitous Occurrence in Environmental Matrices

BDE-99 has been detected in numerous environmental samples globally, indicating its widespread distribution. Its presence spans atmospheric, aquatic, terrestrial, and biological systems.

Atmospheric Presence and Long-Range Transport Potential

BDE-99 is semi-volatile, allowing it to enter the atmosphere and undergo long-range transport. It exists in the atmosphere in both the vapor phase and associated with particulate matter. cdc.gov This atmospheric mobility is a key factor in its detection in remote regions, far from its original sources. Studies have shown that while higher concentrations are found near urban and industrial areas, BDE-99 is also present in the air of remote locations like the Arctic, demonstrating its capacity for long-distance travel. cdc.gov The ratio of different PBDE congeners in the atmosphere can sometimes suggest photodegradation during transport. cdc.gov

Atmospheric Concentrations of BDE-99

LocationConcentration (pg/m³)Reference
Hazelrigg, UKPart of 7 - 69 (sum of BDE-47, 99, 100) cdc.gov
Stoke Ferry, UKPart of 6 - 58 (sum of BDE-47, 99, 100) cdc.gov
Arctic0.40–0.47 cdc.gov
Shanghai, China (Office Environment)Part of 59.6 (gas phase) and 148 (total suspended particles) researchgate.netnih.gov
Global Passive Sampling (GAPS Network)< 2 to 74 acs.org

Aquatic Systems: Rivers, Lakes, and Effluents

In aquatic environments, BDE-99 is found in water, sediment, and effluents from wastewater treatment plants (WWTPs). Due to its hydrophobic nature, it tends to adsorb to particulate matter and settle in sediments, which act as significant reservoirs for this compound. nih.gov Concentrations in the water column are generally low, while sediment concentrations can be substantially higher, particularly downstream from industrial and urban areas. cdc.gov WWTPs are recognized as important point sources of BDE-99 into aquatic systems, as the compound can be present in various consumer products that end up in wastewater streams. researchgate.net

BDE-99 Concentrations in Aquatic Systems

MatrixLocationConcentrationReference
Freshwater SedimentsGreat BritainOften identical or slightly higher than BDE-47 cdc.gov
River SedimentSweden (downstream of industry)Part of up to 120 ng/g dw (sum of BDE-47, 99, 100) cdc.gov
Lake SedimentParanoá Lake, BrazilPart of 3.9 - 19 ng/g dw (sum of 9 PBDEs) researchgate.net
FreshwaterEnglish LakesPart of 41.5 - 73.3 pg/L (sum of multiple PBDEs) cdc.gov

Terrestrial Systems: Soil and Sediment Contamination

Soil and sediment are major sinks for BDE-99 in the terrestrial environment. nih.gov Contamination occurs through atmospheric deposition, application of sewage sludge (biosolids) to land, and runoff from contaminated sites. cdc.govnih.gov E-waste recycling sites have been identified as significant hotspots for soil and sediment contamination with BDE-99 and other PBDEs. hkbu.edu.hk The persistence of BDE-99 in these matrices allows it to be a long-term source of exposure for soil-dwelling organisms and potentially leach into groundwater.

BDE-99 Concentrations in Soil and Sediment

MatrixLocationConcentration (ng/g dry weight)Reference
SoilNear Polyurethane Plant, Virginia, USAPart of <1 - 132 (sum of BDE-47, 99, 100) cdc.gov
SoilE-waste Recycling Site, China2.70 - 615 hkbu.edu.hk
River SedimentLianjiang River, China0.89 hkbu.edu.hk
SedimentSunderban Mangrove, IndiaPart of 0.08 - 29.03 (sum of 12 PBDEs) researchgate.net
SedimentBurrard Inlet, CanadaUp to 0.25 gov.bc.ca

Detection in Biotic Samples: Wildlife and Food Web Components

As a lipophilic compound, BDE-99 readily bioaccumulates in the fatty tissues of organisms. nih.gov Consequently, it is widely detected in a variety of wildlife, including fish, marine mammals, and birds. nih.govmdpi.com This bioaccumulation leads to biomagnification, where concentrations increase at successively higher trophic levels of the food web. nih.govmdpi.com The presence of BDE-99 in the food web poses a risk to top predators and humans who consume contaminated fish and wildlife.

BDE-99 Concentrations in Biota (ng/g lipid weight)

OrganismLocationConcentrationReference
Aquatic OrganismsYangtze River Delta, ChinaPart of 2.36 - 85.81 (sum of multiple PBDEs) nih.gov
Common Carp (B13450389)Illinois, USA (impaired urban waters)Part of 642 - 8200 (median 2350) (sum of PBDEs)
Marine ZooplanktonGaoping Waters, Taiwan13% of total PBDEs (up to 1415 ng/g dw) mdpi.com
Marine MammalsVariousDetected in bottlenose dolphins, harbor seals nih.gov

Environmental Fate and Transformation Pathways

The environmental fate of BDE-99 is characterized by its persistence and slow degradation.

Persistence and Environmental Half-Life

BDE-99 is resistant to degradation in the environment, leading to its persistence. Its environmental half-life can vary depending on the specific environmental compartment and conditions. For instance, the estimated half-life of pentabromodiphenyl ether in aerobic sediment is around 600 days, while in soil and water, it is approximately 150 days. canada.ca In humans, the terminal whole-body half-life of BDE-99 has been estimated to be around 5.4 years. osti.gov This persistence allows for its long-term presence in the environment and accumulation in biota.

Environmental Half-Life of Pentabromodiphenyl Ether

MatrixHalf-LifeReference
Aerobic Sediment~600 days canada.ca
Soil~150 days canada.ca
Water~150 days canada.ca
Human (whole body)~5.4 years osti.gov

Degradation Processes

2,2',4,4',5-Pentabromodiphenyl ether, commonly known as BDE-99, is a persistent organic pollutant subject to various degradation processes in the environment. These processes play a crucial role in its environmental fate and the formation of potentially more toxic byproducts.

Photolysis, or degradation by light, is a significant pathway for the breakdown of BDE-99 in the environment. This process typically involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. The rate of photolysis is influenced by the degree of bromination, with more highly brominated congeners generally degrading faster. For pentabromodiphenyl ether, the estimated atmospheric half-life due to reaction with photochemically-produced hydroxyl radicals is approximately 29 days nih.gov. In aquatic systems, the photolytic degradation of BDE-99 can lead to the formation of lower brominated diphenyl ethers.

It has been observed that under certain conditions, such as when incorporated into plastic matrices like high-impact polystyrene (HIPS), the photolytic degradation of higher brominated ethers like decaBDE does not necessarily lead to the formation of significant amounts of BDE-99 acs.orgresearchgate.net. Instead, nona- and octa-BDEs are the primary products acs.orgresearchgate.net. The solvent or medium in which photolysis occurs also affects the reaction rate; for instance, the degradation of polybrominated diphenyl ethers (PBDEs) is slower in a methanol/water solution compared to pure methanol nih.gov.

Hydrolysis is not considered a significant degradation process for this compound under typical environmental conditions. The BDE-99 molecule lacks functional groups that are susceptible to hydrolysis, contributing to its persistence in aqueous environments nih.gov.

The biodegradation of BDE-99 in sediments is generally a slow process. Studies have shown that the degradation rates of PBDE congeners in sediments often follow the order of decreasing bromination, with less brominated congeners degrading faster. One study reported the order of degradation rates as BDE-15 > BDE-28 > BDE-47 > BDE-99 > BDE-100.

Microbial action is the primary driver of biodegradation. Specific bacterial strains, such as Pseudomonas asplenii isolated from activated sludge, have demonstrated the ability to degrade BDE-99. This degradation proceeds through a series of debromination steps, followed by the cleavage of the diphenyl ether bond to form simpler aromatic compounds like phenol, which can then be further mineralized. The degradation of BDE-99 by Pseudomonas asplenii was found to follow first-order reaction kinetics, with a half-life ranging from 8.35 to 10.04 hours under specific laboratory conditions. The presence of co-metabolic substrates, such as diphenyl ether, and surfactants like rhamnolipid can significantly enhance the degradation efficiency.

A primary transformation pathway for BDE-99 in various environmental compartments and biological systems is debromination, which results in the formation of PBDEs with fewer bromine atoms. These lower brominated congeners can sometimes be more toxic and bioaccumulative than the parent compound.

In aquatic organisms, debromination of BDE-99 has been observed. For instance, in the common carp (Cyprinus carpio), BDE-99 has been shown to be debrominated to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). It was found that at least 9.5% of the BDE-99 mass in the gut was converted to BDE-47 and subsequently assimilated into the fish's tissues. Similarly, studies with Chinook salmon (Oncorhynchus tshawytscha) liver microsomes revealed the debromination of BDE-99 to 2,2',4,5'-tetrabromodiphenyl ether (BDE-49).

The table below summarizes the observed debromination of BDE-99 to lower brominated congeners in different biological systems.

OrganismDebromination Product(s)Key Findings
Common Carp (Cyprinus carpio)2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)At least 9.5% of ingested BDE-99 was debrominated to BDE-47 in the intestinal tract and assimilated into tissues.
Chinook Salmon (Oncorhynchus tshawytscha)2,2',4,5'-Tetrabromodiphenyl ether (BDE-49)Liver microsomes were capable of debrominating BDE-99 to BDE-49, a unique debromination product not widely reported in other fish.

In addition to debromination, BDE-99 can undergo metabolic transformation through hydroxylation, leading to the formation of hydroxylated PBDEs (OH-PBDEs). This process is mediated by enzymes, such as cytochrome P450s, and can occur in a variety of organisms, including fish, mammals, and birds. These hydroxylated metabolites are often more polar than the parent BDE-99, which can affect their toxicokinetics and potential for biological activity.

In rats, the metabolism of BDE-99 has been shown to produce a range of hydroxylated and methoxylated metabolites. These include mono- and di-hydroxylated pentabromodiphenyl ethers, as well as hydroxylated tetrabromodiphenyl ethers, indicating that both hydroxylation and debromination can occur. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. Studies have identified metabolites such as 2,4,5-tribromophenol (B77500) and its conjugates in urine, and mono-hydroxylated BDE-99 and tetrabromodiphenyl ether metabolites in feces.

The following table details some of the identified hydroxylated and other metabolites of BDE-99 in rats.

Metabolite TypeSpecific Metabolites IdentifiedMatrix
Hydroxylated Pentabromodiphenyl EthersTwo monohydroxy pentabromodiphenyl ethersBile, Feces
Two dihydroxy pentabromodiphenyl ethersBile
Hydroxylated Tetrabromodiphenyl EthersOne mono-hydroxylated tetrabromodiphenyl etherFeces
Brominated Phenols2,4,5-Tribromophenol and its glucuronide and sulfate conjugatesUrine, Feces
Conjugated MetabolitesTwo mono-hydroxylated BDE-99 glucuronidesBile
Three mono-hydroxylated tetrabromodiphenyl ether glucuronidesBile

Bioaccumulation and Biomagnification in Ecological Systems

Due to its lipophilic nature, this compound has a high potential for bioaccumulation in organisms and biomagnification through food webs. Bioaccumulation refers to the net uptake of a chemical from all sources, while biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Various studies have documented the bioaccumulation of BDE-99 in a range of aquatic and terrestrial organisms. The extent of bioaccumulation is often quantified using metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and biota-sediment accumulation factor (BSAF). Biomagnification is assessed using the biomagnification factor (BMF) and the trophic magnification factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying in the food web.

Research in a marine food web in Bohai Bay, North China, found a TMF of greater than 1 for BDE-99, with a 100% probability, indicating its potential to biomagnify nih.gov. In a freshwater food web in Dianshan Lake, Shanghai, the TMF for BDE-99 was also found to be in the range of 1.35–1.81 acs.org. However, in a terrestrial food web in North China, BDE-99 was found to be biodiluted from sparrows to common kestrels, with a BMF of less than 1.

The table below presents a summary of bioaccumulation and biomagnification factors for BDE-99 from various studies.

FactorValueOrganism/Food WebLocation
Bioaccumulation Factor (BAF)0.3 L/g wwGeneralCanada
Trophic Magnification Factor (TMF)>1 (100% probability)Marine Food WebBohai Bay, North China
Trophic Magnification Factor (TMF)1.35–1.81Freshwater FishDianshan Lake, Shanghai, China
Biomagnification Factor (BMF)<1Sparrow to Common KestrelNorth China (Terrestrial)

Uptake and Accumulation in Organisms

This compound, commonly known as BDE-99, is a persistent and bioaccumulative environmental contaminant. Due to its high lipophilicity, it readily partitions into the fatty tissues of living organisms, leading to its accumulation in biological systems.

Studies in aquatic environments have demonstrated the widespread uptake of BDE-99 by a variety of organisms. In a freshwater food web in the Yangtze River Delta, BDE-99 was detected in all 23 aquatic species sampled, with total polybrominated diphenyl ether (PBDE) concentrations in biota ranging from 2.36 to 85.8 ng/g lipid weight nih.govresearchgate.net. Similarly, in the marine food web of Bohai Bay, North China, BDE-99 was one of the predominant PBDE congeners found in organisms, with total PBDE concentrations ranging from 0.15 to 32.8 ng/g lipid weight acs.org. The liver is often a primary site of accumulation for BDE-99 in fish mdpi.com. Research on European starlings at a landfill site also showed that BDE-99, along with BDE-47, were the dominant congeners, with higher concentrations found in eggs and nestling livers compared to a reference site researchgate.net. This indicates that dietary intake of contaminated invertebrates and human refuse is a significant route of exposure and accumulation researchgate.net.

Laboratory studies have further elucidated the uptake and retention of BDE-99. In neonatal mice, orally administered BDE-99 was shown to be taken up and retained in the brain oup.comnih.gov. Twenty-four hours after administration, between 3.7 and 5.1 per mille of the total amount administered was found in the brain, and it was still detectable after seven days oup.comnih.gov. Toxicokinetic studies in rats suggest that the absorption of BDE-99 after oral exposure can be significant, with estimates ranging from 60 to 90% epa.gov.

The accumulation of BDE-99 is influenced by several factors, including the organism's dietary habits, species-specific metabolic capabilities, and the potential for debromination of higher brominated PBDEs into BDE-99 nih.govresearchgate.netresearchgate.net. For instance, the metabolism of more highly brominated congeners can be a source of BDE-99 in some aquatic organisms researchgate.net.

Table 1: Concentration of BDE-99 and other PBDEs in Various Organisms

Trophic Transfer and Magnification Factors in Food Chains

BDE-99 is known to biomagnify in food webs, meaning its concentration increases in organisms at successively higher trophic levels. This process of trophic transfer is a key aspect of its environmental fate and a major route of exposure for top predators.

Multiple studies have documented the trophic magnification of BDE-99 and other PBDEs in both aquatic and terrestrial food chains. In a marine food web in Liaodong Bay, North China, the trophic magnification factor (TMF) for the sum of PBDEs was 3.50 for the entire food web osti.gov. TMFs are a measure of the average rate of concentration increase per trophic level; a TMF value greater than 1 indicates that a substance is biomagnifying. In another study in a freshwater food web, the TMF values for most PBDE congeners were significantly higher than 1, although BDE-99, along with BDE-153 and BDE-154, was an exception in this particular ecosystem nih.govresearchgate.net.

Conversely, research in the marine food web of Bohai Bay found that while total PBDEs and several congeners biomagnified, the concentration ratios of BDE-99 to other congeners like BDE-100 and BDE-47 decreased with increasing trophic levels acs.org. This suggests that BDE-99 may be subject to biotransformation, potentially being metabolized to other congeners like BDE-47 as it moves up the food chain acs.org.

In terrestrial ecosystems, the biomagnification of BDE-99 has also been observed. A study of three small terrestrial food chains involving passerines, small rodents, and their avian and mammalian predators found that BDE-99 was biomagnified in the predatory bird species nih.govfigshare.com. Biomagnification factors (BMFs), which are the ratio of the chemical concentration in a predator to that in its prey, for the sum of PBDEs in predatory bird food chains ranged from 2 to 34 nih.govfigshare.com. However, in the food chain involving the red fox, no biomagnification was observed, which was attributed to the fox's high metabolic capacity for such compounds nih.gov. At a landfill site, BMFs greater than 1 were calculated for European starlings consuming contaminated invertebrates, indicating that their diet was a substantial source of PBDE exposure and that biomagnification was occurring researchgate.net.

Table 2: Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) for BDE-99 and other PBDEs

Toxicological Profiles and Mechanisms of Action of 2,2 ,4,4 ,5 Pentabromodiphenyl Ether

Endocrine System Disruption

2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) is recognized as an endocrine-active compound that can interfere with the normal functioning of the hormonal system. aminer.orgnih.govnih.gov Its structural similarity to endogenous hormones allows it to interact with various components of the endocrine system, leading to disruptions in hormone synthesis, transport, and signaling.

Impact on Sex Steroid Hormone Concentrations

Developmental exposure to BDE-99 has been shown to cause significant decreases in circulating sex steroid hormones, with male offspring often being more affected than females. aminer.orgnih.gov Studies in rats have demonstrated that maternal exposure to BDE-99 during gestation results in pronounced decreases in sex steroids in male offspring, both at weaning and in adulthood. aminer.orgnih.govnih.gov

In one study, pregnant rats exposed to BDE-99 daily during gestational days 10-18 showed that their male offspring had markedly reduced levels of circulating sex steroids. nih.gov Another study observed that increasing doses of BDE-99 administered orally to male rats for 30 days led to a dose-dependent decrease in serum testosterone (B1683101) and estradiol (B170435) levels. scirp.org The metabolites of BDE-99 may also play a role by impairing the activity of enzymes involved in estrogen and androgen synthesis, such as aromatase (CYP19) and steroid 17α-monooxygenase (CYP17). nih.govsciencenews.org

These hormonal changes can have downstream consequences on sexual development. For example, in rats, developmental BDE-99 exposure has been linked to a reduced anogenital distance in male offspring, delayed puberty onset in females, and a reduced number of ovarian follicles. aminer.orgnih.gov

The table below presents findings on the impact of BDE-99 on sex steroid concentrations from relevant animal studies.

Interaction with Hormone Receptors (e.g., Thyroid Hormone Receptors)

The ability of BDE-99 and its metabolites to interact with hormone receptors is a key mechanism of its endocrine-disrupting activity. Hydroxylated metabolites of PBDEs (OH-BDEs) have been reported to bind to thyroid hormone receptors. nih.gov These metabolites can compete with endogenous thyroid hormones for binding to both transport proteins and receptors, thereby disrupting thyroid hormone function. nih.gov

In vitro studies have shown that OH-BDEs can affect enzymes crucial for estrogen and androgen synthesis. nih.gov Furthermore, some research suggests that BDE-100, a related pentabromodiphenyl ether, can act as a moderate estrogen receptor (ER) agonist and antagonist, as well as an antiandrogen. researchgate.net This indicates that PBDEs can modulate the endocrine system through multiple pathways by interfering with various hormonal signaling systems simultaneously. researchgate.net

Neurodevelopmental and Neurobehavioral Effects

Exposure to BDE-99, particularly during critical windows of brain development, has been linked to a range of neurotoxic outcomes. The developing nervous system is uniquely vulnerable to chemical insults, and BDE-99 has been shown to interfere with several fundamental neurodevelopmental processes. nih.govnih.gov

Neurotoxicity in Animal Models, particularly during Critical Developmental Periods

Animal studies have consistently demonstrated the neurotoxicity of BDE-99, especially following exposure during the brain growth spurt, a period of rapid development shortly after birth in rodents. nih.govnih.gov A single oral dose of BDE-99 to mice on postnatal day 10 can induce persistent neurotoxic effects. nih.govoup.com This period is considered a critical window of vulnerability for the developing brain. nih.govnih.gov

The neurotoxic effects manifest in various ways. In zebrafish larvae, developmental exposure to BDE-99 was found to impede cerebrovascular growth and disrupt the formation of the vascular barrier in the brain. nih.gov In neonatal mice, early exposure to BDE-99 may induce cellular stress and neurodegeneration, combined with abnormal neuroplasticity in brain regions like the hippocampus and striatum. nih.gov These early cellular events are thought to contribute to the long-term behavioral impairments observed in adulthood. nih.gov The neurodevelopmental toxicity of BDE-99 has been reported to affect both the cholinergic and catecholaminergic systems. nih.gov

Effects on Neurobehavioral Abnormalities

Exposure to BDE-99 during development is associated with a variety of neurobehavioral abnormalities in animal models. nih.govnih.gov These effects can be long-lasting and may even worsen with age. oup.com

Key neurobehavioral changes observed in rodents include:

Altered Spontaneous Behavior : Neonatal exposure in mice can lead to deranged spontaneous behavior, including hyperactivity and altered habituation, which can persist into adulthood. nih.govoup.comnih.gov

Learning and Memory Deficits : Studies have reported impaired learning and memory functions in rodents exposed to BDE-99. nih.govnih.govoup.com For example, rats exposed developmentally showed slower learning in the Morris water maze. nih.gov

Feminization of Behavior : In male rats, developmental exposure to BDE-99 has been shown to increase sweet preference, a behavior typically more pronounced in females, indicating a feminization of this sexually dimorphic behavior. aminer.orgnih.govresearchgate.net

Changes in Mating Behavior : Early life exposure to BDE-99 has been shown to affect the mating behavior of male zebra finches. nih.gov

The following table summarizes selected research findings on the neurobehavioral effects of BDE-99.

Disruption of Neurotransmitter Systems (e.g., Cholinergic, Catecholaminergic)

Exposure to this compound (BDE-99) has been shown to disrupt crucial neurotransmitter systems, particularly the cholinergic and catecholaminergic systems, which are vital for normal brain development and function. nih.govnih.gov Studies indicate that the developing cholinergic system is a specific target for BDE-99. researchgate.net

In vitro studies using PC12 cells, a cell line used in neurobiological research, revealed that BDE-99 impairs the differentiation of these cells into both dopamine (B1211576) and acetylcholine (B1216132) neurotransmitter phenotypes. researchgate.netnih.gov The effect was more pronounced on the cholinergic phenotype, leading to a shift in neurotransmitter fate away from acetylcholine and towards dopamine. researchgate.netnih.gov This suggests a direct interference with the neurodifferentiation process by BDE-99. researchgate.netnih.gov

Research on neonatal mice has demonstrated that early-life exposure to BDE-99 can lead to lasting changes in the cholinergic system. researchgate.net Specifically, a decrease in nicotinic cholinergic receptors in the hippocampus has been observed in adult mice that were exposed to BDE-99 during a critical neonatal period. researchgate.net These alterations in neurotransmitter systems are believed to contribute to the behavioral abnormalities observed in adulthood following developmental exposure. nih.govresearchgate.net The disruption of these systems highlights a significant mechanism through which BDE-99 exerts its neurotoxic effects. nih.gov

Experimental ModelNeurotransmitter System AffectedObserved Effect
PC12 CellsCholinergic & CatecholaminergicImpaired neurodifferentiation into acetylcholine and dopamine phenotypes. researchgate.netnih.gov
Neonatal MiceCholinergicDecrease in nicotinic cholinergic receptors in the hippocampus. researchgate.net

Impact on Specific Brain Regions (e.g., Hippocampus, Striatum, Song Control Nuclei)

The neurotoxic effects of BDE-99 are not uniform across the brain; specific regions appear to be particularly vulnerable. The hippocampus and striatum, key components of the cholinergic and monoaminergic systems involved in cognition and motor control, have been identified as primary targets. nih.gov

Proteomic studies on neonatal mice exposed to BDE-99 revealed distinct protein alterations in the striatum and hippocampus. nih.govnih.gov In the striatum, proteins associated with neurodegeneration and neuroplasticity, such as Gap-43/neuromodulin and stathmin, were affected. nih.govnih.gov Conversely, in the hippocampus, the expression of proteins involved in metabolism and energy production, including α-enolase, γ-enolase, and ATP synthase, was altered. nih.govnih.gov These differential responses underscore the region-specific vulnerability to BDE-99. nih.gov

In avian species, the song-control system is a critical area for communication and reproductive behavior. oup.com Studies on zebra finches have shown that embryonic exposure to BDE-99 can lead to a dose-dependent reduction in the volume of key song-control nuclei, namely Area X, HVC, and RA. nih.gov This suggests that BDE-99 can act as a developmental stressor, impairing the neuroanatomy of the song-control system in birds. nih.gov The cholinergic system is known to have input into these song-control circuits, and the presence of nicotinic and muscarinic cholinergic receptors within these nuclei makes them susceptible to disruption by compounds like BDE-99. oup.com

Brain RegionSpeciesKey Findings
HippocampusMouseAltered levels of proteins involved in metabolism and energy production. nih.govnih.gov Decreased nicotinic cholinergic receptors. researchgate.net
StriatumMouseAltered levels of proteins involved in neurodegeneration and neuroplasticity. nih.govnih.gov
Song Control Nuclei (Area X, HVC, RA)Zebra FinchDose-dependent decrease in volume following embryonic exposure. nih.gov

Aberrant Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental process for learning and memory. Evidence suggests that BDE-99 exposure, particularly during critical developmental windows, can lead to aberrant neuroplasticity. nih.gov

Studies in mice have shown that neonatal exposure to BDE-99 can impair long-term potentiation (LTP), a form of synaptic plasticity that is widely considered a cellular mechanism underlying learning and memory. nih.govnih.gov This impairment in LTP has been observed in the hippocampus, a brain region crucial for these cognitive functions. nih.govnih.gov

The molecular underpinnings of this aberrant neuroplasticity are being actively investigated. Proteomic analysis of the brains of neonatal mice exposed to BDE-99 revealed changes in the levels of proteins associated with neuroplasticity in the striatum. nih.govnih.gov These findings suggest that BDE-99 may induce cellular stress and neurodegeneration, which in turn contribute to abnormal plasticity during brain development, potentially leading to the persistent behavioral effects observed in adulthood. nih.gov

Hepatic and Other Organ System Impacts

Effects on Liver Function

The liver is a primary site for the metabolism of foreign compounds, and studies have indicated that BDE-99 can impact hepatic function. nih.govmdpi.com Research in mice has shown that neonatal exposure to BDE-99 can reprogram liver gene expression towards a proinflammatory state that persists into late adulthood. nih.gov This includes the upregulation of genes involved in microbial influx and an increase in the proportion of neutrophils in the liver. nih.gov

Human liver microsome studies have demonstrated that BDE-99 is metabolized, with notable interindividual differences in the extent of this metabolism. acs.orgoup.com The metabolism of BDE-99 can lead to the formation of hydroxylated metabolites. oup.com Furthermore, exposure to BDE-99 has been shown to modulate the expression of genes related to xenobiotic and lipid metabolism in hepatocytes. nih.gov Specifically, a downregulation of xenobiotic and lipid-metabolizing enzymes has been observed. nih.gov

In fish, sub-chronic oral exposure to BDE-99 has been linked to histopathological findings in the liver. nih.gov These findings, coupled with the observed disturbances in the antioxidant system in the liver, provide further evidence of the hepatotoxic potential of BDE-99. nih.gov

OrganismExposureKey Hepatic Effects
MiceNeonatalReprogrammed gene expression towards proinflammation, downregulated xenobiotic and lipid-metabolizing enzymes. nih.gov
Humans (in vitro)MicrosomesMetabolized to hydroxylated forms, with interindividual variability. acs.orgoup.com
Fish (Oreochromis niloticus)Sub-chronic oralHistopathological changes and disturbances in the antioxidant system. nih.gov

Renal Effects

The kidneys are another organ system that can be affected by exposure to polybrominated diphenyl ethers (PBDEs). While specific studies focusing solely on the renal effects of BDE-99 are less common, research on related PBDEs provides insights into potential impacts. Studies on human embryonic kidney cells (HEK293T) exposed to BDE-209, another PBDE congener, have shown alterations in gene expression, suggesting a potential for toxicity. nih.govfrontiersin.org

In animal studies, histopathological findings have been observed in the kidneys of fish following sub-chronic oral exposure to BDE-99. nih.gov This indicates that the compound can induce deleterious effects in the renal system of aquatic organisms. The broader class of PBDEs has been associated with kidney toxicity, with mechanisms potentially involving oxidative stress and inflammation. mdpi.com While more research is needed to fully elucidate the specific renal effects of BDE-99, the existing evidence suggests that the kidneys are a potential target for its toxicity.

Cellular and Molecular Mechanisms

The toxicological effects of this compound (BDE-99) are rooted in its interactions at the cellular and molecular level. A significant body of research points to the disruption of intracellular signaling pathways and the induction of cellular stress as key mechanisms of action.

Proteomic studies have been instrumental in identifying molecular changes following BDE-99 exposure. In the developing mouse brain, BDE-99 has been shown to alter the levels of numerous proteins. Many of these affected proteins have been linked to protein kinase C signaling, a crucial pathway involved in a wide array of cellular processes, including development, function, learning, and memory. nih.gov This suggests that interference with this signaling cascade may be a central component of BDE-99's neurotoxicity.

Furthermore, exposure to BDE-99 appears to induce cellular stress. The observed changes in proteins related to metabolism and energy production in the hippocampus point towards a disruption of fundamental cellular processes. nih.gov In the striatum, the alteration of proteins involved in neurodegeneration and neuroplasticity suggests that BDE-99 may trigger pathways leading to neuronal damage and abnormal brain development. nih.gov These molecular and cellular events likely contribute to the persistent neurotoxic effects and behavioral changes observed in adult animals following early-life exposure to BDE-99. nih.gov

Oxidative Stress Induction

Exposure to this compound (BDE-99) has been shown to induce oxidative stress in various biological systems. In rats, administration of BDE-99 led to oxidative damage in the liver, evidenced by increased superoxide (B77818) dismutase (SOD) activity and oxidized glutathione (B108866) (GSSG) levels, alongside decreased reduced glutathione (GSH) levels and catalase (CAT) activity. mdpi.comnih.gov Similarly, in the kidneys of rats, BDE-99 exposure resulted in decreased CAT activity and an increased GSSG/GSH ratio. nih.govresearchgate.net

Studies on American kestrels have also linked BDE-99 exposure to hepatic oxidative stress, particularly in females, with an increased GSSG:GSH ratio. oup.com Interestingly, in male kestrels, increasing concentrations of BDE-99 were associated with increased GSH, suggesting a potential protective response against oxidative stress. oup.com In vitro studies using human neuroblastoma cells have demonstrated that BDE-99 can elicit oxidative stress. researchgate.net The induction of oxidative stress is considered a key mechanism of BDE-99 toxicity, potentially leading to cellular damage and apoptosis. dergipark.org.trnih.gov

Interactive Data Table: Effects of BDE-99 on Oxidative Stress Markers

Species Tissue/Cell Type Biomarker Effect Reference
Rat Liver SOD activity Increased mdpi.comnih.gov
Rat Liver GSSG level Increased mdpi.comnih.gov
Rat Liver GSH level Decreased mdpi.comnih.gov
Rat Liver CAT activity Decreased mdpi.comnih.gov
Rat Kidney CAT activity Decreased nih.govresearchgate.net
Rat Kidney GSSG/GSH ratio Increased nih.govresearchgate.net
American Kestrel (Female) Liver GSSG:GSH ratio Increased oup.com
American Kestrel (Male) Liver GSH level Increased oup.com
Human Neuroblastoma cells Oxidative stress Induced researchgate.net

Potential for Apoptotic Cell Death

BDE-99 has been demonstrated to induce apoptotic cell death in various cell types. In human astrocytoma cells, BDE-99 was found to cause apoptosis, an effect not observed with the polychlorinated biphenyl (B1667301) mixture Aroclor 1254. nih.govepa.govnih.gov Studies on HepG2 cells, a human hepatoblastoma cell line, have shown that BDE-99 can activate caspases, such as caspase-3 and caspase-9, and generate toxic levels of reactive oxygen species (ROS), leading to apoptosis. mdpi.comnih.gov

In vivo studies in rats have further confirmed the apoptotic potential of BDE-99, showing that it can induce apoptosis in the liver through the intrinsic mitochondrial pathway. dergipark.org.tr This process involves the upregulation of pro-apoptotic proteins like Bax and changes in the expression of the anti-apoptotic protein Bcl-2. dergipark.org.tr The induction of apoptosis is often linked to the oxidative stress caused by BDE-99, highlighting a mechanistic link between these two toxicological effects. nih.gov

Protein Level Changes and Biomarker Identification

Exposure to BDE-99 during neonatal development in mice has been shown to cause changes in protein levels in different brain regions, suggesting potential biomarkers for developmental neurotoxicity. nih.gov In the striatum, proteins involved in plasticity and cytoskeletal function, such as growth associated protein-43 (GAP-43/neuromodulin) and stathmin, were altered. nih.gov In the hippocampus, proteins related to metabolism and energy production, including α-enolase, γ-enolase, and ATP synthase, were affected. nih.gov Many of these identified proteins are linked to protein kinase C (PKC) signaling, suggesting that BDE-99 may interfere with this pathway. epa.govnih.gov These protein changes may underlie the neurodegenerative and aberrant neuroplasticity effects observed after BDE-99 exposure. nih.gov

Interference with Enzyme Activities (e.g., Microsomal Enzymes)

BDE-99 has been shown to interfere with the activity of various enzymes, particularly microsomal enzymes involved in metabolism. In rat hepatic microsomes, the oxidative metabolism of BDE-99 is mediated by cytochrome P450 (CYP) enzymes. oup.comnih.gov Specifically, CYP3A1 was found to be the most active in BDE-99 metabolism. nih.gov However, other CYP enzymes, such as CYP1A1, also contribute to the formation of specific hydroxylated metabolites. oup.comnih.gov

In vitro studies with human hepatocytes have shown that exposure to BDE-99 can lead to the up-regulation of genes encoding for CYP1A2 and CYP3A4. researchgate.net Furthermore, BDE-99 has been found to inhibit the debromination of BDE-99 in carp (B13450389) liver microsomes, with thyroid hormones like reverse triiodothyronine (rT3) and thyroxine (T4) acting as inhibitors, suggesting the involvement of deiodinase enzymes in its metabolism in fish. nih.gov

Interactive Data Table: BDE-99 and Enzyme Interactions

Enzyme System Species Effect of BDE-99 Key Findings Reference
Cytochrome P450 (CYP) Rat Substrate for metabolism CYP3A1 is most active; CYP1A1 also involved in metabolite formation. oup.comnih.gov
Cytochrome P450 (CYP) Human Upregulation of gene expression Increased expression of CYP1A2 and CYP3A4 genes in hepatocytes. researchgate.net
Deiodinase Carp Inhibition of its own debromination Thyroid hormones (rT3, T4) inhibit BDE-99 metabolism, suggesting deiodinase involvement. nih.gov

Biotransformation and Metabolism in Biological Systems

Absorption, Tissue Disposition, and Excretion

Following oral administration in rats, BDE-99 is well-absorbed, with estimates of approximately 85% absorption. nih.gov Due to its lipophilic nature, BDE-99 preferentially distributes to and is retained in adipose tissue, skin, adrenals, and the gastrointestinal tract. nih.govnih.gov Consequently, a significant portion of the administered dose, over 50%, can be retained in the body 72 hours after exposure. nih.gov

Excretion of BDE-99 and its metabolites occurs primarily through the feces. nih.govnih.gov In conventional male rats, over 43% of the dose is excreted in the feces, mainly as the unmetabolized parent compound. nih.gov Urinary excretion is very low, accounting for less than 2% of the dose. nih.govnih.gov Biliary excretion is also a minor route, with about 3.6% of the dose excreted in bile within 72 hours. nih.gov In mice, a greater proportion of BDE-99 is excreted in the urine compared to rats. nih.gov

Metabolic Pathways: Cleavage of Ether Bond, Hydroxylation, Debromination/Hydroxylation

The metabolism of BDE-99 is extensive and involves several key pathways, including cleavage of the ether bond, hydroxylation, and a combination of debromination and hydroxylation. nih.govpsu.edu

Cleavage of the Ether Bond: This pathway results in the formation of brominated phenols. nih.govpsu.edunih.gov For instance, the cleavage of the ether linkage in BDE-99 can produce 2,4,5-tribromophenol (B77500). researchgate.netnih.gov This metabolite has been identified in the urine of rats exposed to BDE-99. nih.govnih.gov

Hydroxylation: BDE-99 can undergo hydroxylation to form various hydroxylated metabolites (OH-BDEs). oup.comnih.govnih.gov In rat hepatic microsomes, several monohydroxylated pentabromodiphenyl ether metabolites have been identified, with 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major ones. oup.comnih.gov Dihydroxylated metabolites have also been observed. nih.gov

Debromination/Hydroxylation: This pathway involves the removal of a bromine atom followed by the addition of a hydroxyl group. nih.govpsu.edu Metabolites such as monohydroxylated tetrabromodiphenyl ethers have been found in the feces of rats, indicating oxidative debromination has occurred. nih.govnih.gov

In some species, such as the common carp, reductive debromination is a significant metabolic pathway, where BDE-99 is converted to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.gov However, this pathway is less prominent in other fish species like Chinook salmon and is not a primary pathway in mammals. nih.govnih.gov

Identification and Characterization of Metabolites (e.g., Bromophenols, Hydroxylated PBDEs, Glucuronides, Sulfate (B86663) Conjugates)

The metabolism of this compound (BDE-99) involves several biochemical pathways that lead to the formation of various metabolites. These metabolic transformations, primarily occurring in the liver, include reductive debromination and oxidative processes, which can be followed by conjugation reactions.

Reductive Debromination: One of the key metabolic pathways for BDE-99 is reductive debromination, which involves the removal of bromine atoms. This process can lead to the formation of lower brominated diphenyl ethers. For instance, studies have shown that BDE-99 can be reductively debrominated to form 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.gov

Oxidative Metabolism: Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, results in the formation of hydroxylated metabolites (OH-PBDEs) and bromophenols. nih.govepa.gov In vitro studies using rat liver cells have identified several oxidative metabolites of BDE-99, including 2,4,5-tribromophenol, 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47), and 5′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (5′-OH-BDE-99). nih.gov Research with rat hepatic microsomes has identified additional hydroxylated metabolites, such as 4-hydroxy-2,2′,3,4′,5-pentabromodiphenyl ether (4-OH-BDE-90) and 6′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (6′-OH-BDE-99). oup.com The presence of 2,4,5-tribromophenol in human blood suggests that the ether bond of BDE-99 can be cleaved in humans as well. nih.gov

Conjugation: Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation. epa.gov These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. While there is evidence that conjugation with glutathione, sulfate, and/or glucuronic acid can occur, specific glucuronide and sulfate conjugates of BDE-99 metabolites are not as extensively characterized in the literature. epa.gov

Metabolite ClassSpecific Metabolites IdentifiedMetabolic Pathway
Debrominated PBDEs2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)Reductive Debromination
Hydroxylated PBDEs (OH-PBDEs)5-OH-BDE-47, 5′-OH-BDE-99, 4-OH-BDE-90, 6′-OH-BDE-99, 4′-OH-BDE-101, 2-OH-BDE-123Oxidative Metabolism (Hydroxylation)
Bromophenols2,4,5-TribromophenolOxidative Metabolism (Ether Bond Cleavage)
ConjugatesGlucuronide and Sulfate Conjugates (Inferred)Conjugation

Differences in Metabolism Across Species

The metabolism of BDE-99 exhibits notable differences across various species, which can influence its bioaccumulation potential and toxicological profile. These differences are largely attributed to variations in the activity and expression of metabolic enzymes, particularly cytochrome P450 isozymes.

In general, BDE-99 appears to be metabolized to a greater extent than some other PBDE congeners like BDE-47 and BDE-153. nih.gov However, the rate and products of metabolism can vary. For example, while both rats and mice form a variety of hydroxylated metabolites, there are differences in the specific metabolites produced and their excretion pathways. epa.gov In rats, some urinary metabolites are excreted bound to albumin, whereas in mice, metabolites have been found bound to major urinary proteins. epa.gov

In vitro studies using human liver microsomes have demonstrated that BDE-99 can be metabolized, while the more persistent congener BDE-153 is not. acs.org This suggests that humans possess the enzymatic machinery to break down BDE-99. Specifically, human CYP1A2 and CYP3A4 have been shown to have the highest metabolic efficiency for BDE-99. nih.gov In contrast, studies on rat liver cells have indicated the involvement of CYP3A23/3A1, 1A2, and 2B1/2. nih.gov

The differing metabolic capacities across species can lead to different patterns of PBDE congener accumulation in tissues. The lower concentrations of BDE-99 compared to BDE-47 in many biological samples, despite similar levels in commercial PBDE mixtures, may be partly explained by its more extensive metabolism in many species. oup.com

SpeciesKey Findings on BDE-99 Metabolism
RatMetabolizes BDE-99 to hydroxylated metabolites and bromophenols. nih.govoup.com Urinary metabolites can be bound to albumin. epa.gov
MouseForms various hydroxylated metabolites. epa.gov Metabolites in urine can be bound to major urinary proteins. epa.gov
HumanIn vitro studies show metabolism of BDE-99, with CYP1A2 and CYP3A4 being the most efficient enzymes. nih.govacs.org The presence of 2,4,5-tribromophenol in human blood suggests in vivo metabolism. nih.gov

Interactive Toxicological Effects with Other Pollutants

Potential Synergistic Effects

While research specifically isolating the synergistic effects of BDE-99 is ongoing, studies on commercial PBDE mixtures containing BDE-99 suggest the potential for additive or synergistic interactions with other persistent organic pollutants (POPs). For instance, co-exposure to PBDEs and other pollutants like polychlorinated biphenyls (PCBs) could lead to enhanced adverse health outcomes. The combined exposure to PBDEs and microplastics has been shown to cause a more severe disturbance on the oxidative system in aquatic organisms compared to individual exposure. researchgate.net

Human Exposure Pathways and Health Risk Implications

Primary Sources of Human Exposure

Humans are primarily exposed to 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) through various environmental and dietary pathways. The chemical's widespread use as a flame retardant in consumer products has led to its ubiquitous presence in indoor environments, the food chain, and consequently, in human tissues.

Indoor Environments: Air and House Dust

Indoor environments, particularly homes and workplaces, are significant sources of BDE-99 exposure. nih.gov The compound is released from consumer products containing polybrominated diphenyl ether (PBDE) flame retardants, such as furniture with polyurethane foam, electronics, and textiles. nih.govresearchgate.net Over time, BDE-99 leaches from these products and accumulates in indoor air and, most notably, in house dust. nih.govcfs.gov.hk

House dust is considered a major pathway for human exposure, especially for toddlers and young children who have more hand-to-mouth contact. nih.govepa.gov Studies have consistently shown that indoor dust contains significantly higher levels of PBDEs, including BDE-99, compared to outdoor environments. nih.gov Concentrations of BDE-99 in house dust can vary widely depending on the number and age of flame-retarded products in the home.

For instance, a study comparing homes in California found median BDE-99 concentrations in house dust to be 3800 ng/g. acs.org Another study in Hong Kong reported BDE-99 as one of the most abundant congeners in both workplace and home dust. researchgate.net Inhalation of indoor air also contributes to BDE-99 exposure, although it is generally considered a less significant pathway compared to dust ingestion. nih.govresearchgate.net Passive air samplers in Canadian homes detected BDE-99 as one of the major congeners present. nih.gov

Table 1: Median Concentrations of BDE-99 in House Dust from Various Studies

Location Year of Sampling Median BDE-99 Concentration (ng/g)
California, USA Not Specified 3800
Massachusetts, USA Not Specified Lower than California
Germany Not Specified Significantly lower than USA
Hong Kong Not Specified Abundant congener
Canada Not Specified Abundant congener

This table is interactive. Click on the headers to sort the data.

Dietary Intake: Food of Animal Origin

Diet is another primary route of human exposure to BDE-99. cfs.gov.hkjeffreydachmd.com Due to its lipophilic (fat-soluble) nature, BDE-99 bioaccumulates in fatty tissues of animals and biomagnifies up the food chain. researchgate.net Consequently, consumption of food of animal origin is a significant source of BDE-99 intake for the general population.

Foods with higher fat content, such as certain types of fish, meat, and dairy products, tend to have higher concentrations of BDE-99. jeffreydachmd.comnih.gov A study on foods of animal origin found that the highest PBDE levels on a fresh weight basis were in fish. cfs.gov.hk Research in the U.S. has also identified poultry and red meat fat as significant contributors to PBDE body burdens. nih.gov One study found that individuals who consumed a vegetarian diet had lower serum PBDE concentrations compared to omnivores. nih.gov

The congener profile in food can vary, but BDE-99 is frequently detected. cfs.gov.hk A U.S. market basket survey found that fish had the highest mean PBDE concentrations, followed by meat and dairy products. nih.gov

Maternal Transfer: Human Milk and Prenatal Exposure

Maternal transfer represents a critical exposure pathway for fetuses and infants. jeffreydachmd.com BDE-99 can cross the placenta, leading to prenatal exposure. jeffreydachmd.com Studies have detected BDE-99 in cord serum at birth, confirming in-utero transfer from mother to child. nih.gov In a New York City cohort, BDE-99 was the second most abundant PBDE congener found in cord serum. nih.gov

After birth, breastfeeding is a significant source of BDE-99 exposure for infants. jeffreydachmd.comscienceopen.com BDE-99 accumulates in human milk due to its high lipid content. scienceopen.com Given the high metabolic rate and developmental stage of infants, this early-life exposure is of particular concern. scienceopen.com A study of U.S. women found that BDE-99 was detected in 91.0% of breast milk samples, with a median concentration of 5.5 ng/g lipid. scienceopen.com It has been estimated that a breastfed infant in the U.S. could be exposed to significant daily amounts of PBDEs. jeffreydachmd.com

Levels in Human Tissues and Temporal Trends

Reflecting widespread exposure, BDE-99 is consistently detected in various human tissues, including blood serum, adipose tissue, and breast milk. jeffreydachmd.comnih.gov Biomonitoring studies have documented the body burden of BDE-99 in the general population. nih.gov

Temporal trend studies have examined how the levels of BDE-99 in human tissues have changed over time. Following the voluntary phase-out of the commercial penta-BDE mixture (of which BDE-99 is a major component) in the early 2000s, some studies have reported a decline in BDE-99 concentrations in human samples. nih.govscispace.com

A study analyzing serum samples collected in the United States between 1985 and 2002 found a significant positive correlation between BDE-99 concentrations and the year of sample collection, indicating increasing levels before the phase-out. researchgate.net However, more recent research has shown a downward trend. A study of Australian pooled serum samples from 2002 to 2013 observed the strongest declines in BDE-99 concentrations in the youngest age group (0-4 years). nih.gov Similarly, a 15-year study from 1998 to 2013 also suggested that pentaBDE body burdens, including BDE-99, have decreased since the 2004 phase-out. nih.gov Despite these declines, the long half-life of BDE-99 (estimated at 2.9 years) means that it will persist in human tissues for many years. nih.gov

Table 2: Temporal Trends of BDE-99 in Human Serum

Study Period Population Trend
1985-2002 United States Increasing
2002-2013 Australia Decreasing (strongest in 0-4 age group)
1998-2013 United States Decreasing post-2004 phase-out

This table is interactive. Click on the headers to sort the data.

Extrapolation of Animal Study Findings to Human Health Risks

Much of the understanding of the potential health risks of BDE-99 comes from studies conducted on laboratory animals. nih.gov These studies have shown that BDE-99 can cause a range of adverse effects, including developmental neurotoxicity, liver damage, and disruption of the thyroid hormone system. nih.govnih.govwa.gov For example, studies in mice have demonstrated that neonatal exposure to BDE-99 can lead to permanent changes in behavior that worsen with age. nih.govnih.gov

Extrapolating these findings to predict human health risks is a complex and challenging process. nih.govwellbeingintlstudiesrepository.orgresearchgate.netjameslindlibrary.org There are inherent uncertainties in translating results from high-dose animal experiments to the low-dose, chronic exposures typically experienced by humans. nih.gov Differences in metabolism, physiology, and lifespan between animal models and humans can influence the toxicity of a chemical. wellbeingintlstudiesrepository.org

Despite these challenges, animal studies are crucial for identifying potential hazards and mechanisms of toxicity. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use data from animal studies to develop reference doses (RfDs), which are estimates of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. nih.govnih.gov The RfD for BDE-99 is based on neurodevelopmental effects observed in animal studies. cfs.gov.hknih.gov

Susceptible Populations and Critical Exposure Windows (e.g., Neonatal)

Certain populations and life stages are considered more susceptible to the potential health effects of BDE-99. scienceopen.comnih.gov The developing fetus, neonates, and young children are of particular concern due to their rapid growth and development, especially of the nervous system. scienceopen.comnih.govnih.gov

The neonatal period is considered a critical window of susceptibility for the neurotoxic effects of BDE-99. nih.gov Animal studies have shown that exposure during a period of rapid brain growth can lead to irreversible neurobehavioral effects. nih.govnih.gov The developing brain is highly sensitive to disruptions in thyroid hormone signaling, a known target of BDE-99. nih.gov

Children generally have higher body burdens of PBDEs, including BDE-99, compared to adults. wa.gov This is attributed to higher exposure through breast milk, increased dust ingestion due to hand-to-mouth behaviors, and a higher food intake relative to their body weight. epa.govwa.gov Prenatal exposure to BDE-99 has been associated with lower birth length in some human studies. nih.gov The potential for long-term health consequences from early-life exposure to BDE-99 remains a key area of research and public health concern. scienceopen.com

Analytical Methodologies for 2,2 ,4,4 ,5 Pentabromodiphenyl Ether in Research

Sample Preparation and Extraction Techniques

The initial and often most critical step in the analysis of BDE-99 is its effective extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., water, soil, sediment, tissue), the concentration of the analyte, and the desired level of selectivity and efficiency. phenomenex.com Common goals of these techniques are to isolate the analyte from interfering compounds and to concentrate it to a level suitable for instrumental analysis. phenomenex.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used for the separation of compounds based on their differential solubilities in two immiscible liquids. phenomenex.com For aqueous samples like river water, seawater, or landfill leachates, LLE is a widely applied technique for extracting BDE-99. cdc.govwitpress.com The process typically involves mixing the aqueous sample with a water-immiscible organic solvent, such as n-hexane, petroleum ether, or a mixture of hexane (B92381) and acetone. cdc.govwitpress.compjoes.com After vigorous shaking, the BDE-99, being lipophilic, partitions into the organic phase, which is then separated, dried, and concentrated for analysis. witpress.com

Research has demonstrated the effectiveness of LLE for BDE-99 analysis. For instance, a study on landfill leachates reported high recoveries for BDE-99 using petroleum ether as the extraction solvent. witpress.com Another investigation into surface waters in Western Pomerania successfully employed LLE with n-hexane prior to gas chromatographic analysis. pjoes.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. conicet.gov.arnih.gov To address these drawbacks, microextraction techniques like dispersive liquid-liquid microextraction (DLLME) have been developed, which drastically reduce solvent consumption while maintaining high enrichment factors. conicet.gov.arnih.gov

Table 1: Performance of Liquid-Liquid Extraction for BDE-99

MatrixExtraction SolventRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Landfill LeachatePetroleum Ether94.1 - 1236 - 12 witpress.com
Surface Watern-Hexane921 pjoes.com
Environmental Water (DLLME)1,1,2,2-Tetrachloroethane67.2 - 102.6<8.5 nih.gov

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive technique widely used for extracting BDE-99 from solid and semi-solid matrices such as soil, sediment, sludge, and biological tissues. cdc.govconicet.gov.armdpi.com This method involves the continuous washing of the solid sample with a distilled organic solvent, typically toluene (B28343) or a mixture of hexane and dichloromethane, in a specialized glass apparatus. conicet.gov.arthermofisher.com The solvent is heated, vaporizes, condenses, and drips onto the sample, extracting the analytes. Over several hours or even days, the BDE-99 is efficiently transferred from the sample matrix into the solvent reservoir.

Despite its high efficiency and simplicity, traditional Soxhlet extraction is time-consuming and requires large volumes of organic solvents. conicet.gov.armdpi.com It has been a benchmark method for comparison with newer, more rapid extraction techniques. bohrium.comnih.gov For example, studies comparing Soxhlet with other methods for analyzing PBDEs in soil and fish samples have found it to be a reliable, albeit slower, technique. bohrium.com In the analysis of human placenta, the extraction efficiency of a newer method was found to be comparable to the traditional Soxhlet method. nih.gov

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)

Solid Phase Extraction (SPE) is a highly versatile and widely used technique for the extraction and cleanup of BDE-99 from liquid samples. conicet.gov.arnih.gov It relies on the partitioning of analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). phenomenex.com For BDE-99 analysis in matrices like wastewater, various sorbent cartridges, such as Oasis HLB, Isolute PAH, and Isolute C18, have been tested, with Isolute PAH showing good performance. rsc.org The process involves passing the sample through the cartridge, where BDE-99 is retained on the sorbent. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. rsc.org SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. nih.gov

Solid Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that uses a coated fiber to extract analytes from a sample. phenomenex.comnih.gov The fiber, typically coated with a polymer like polydimethylsiloxane (B3030410) (PDMS), is exposed to the sample (either directly or in the headspace), and BDE-99 partitions onto the coating. nih.govdioxin20xx.org The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. rsc.org SPME is particularly useful for determining the freely dissolved concentrations of BDE-99 in sediment porewater, which is a key indicator of its bioavailability. nih.gov Novel fiber coatings, such as fluorinated polyaniline, have been developed to enhance extraction efficiency for PBDEs. dioxin20xx.org

Table 2: Performance of SPE and SPME for BDE-99

TechniqueMatrixLinearity Range (ng/L)Limit of Detection (LOD) (ng/L)Recovery (%)Reference
SPE (Starch-based polymer)River and Lake Water1 - 2000.06 - 1.4271.3 - 104.2 nih.gov
SPME (PDMS fiber)Sediment PorewaterN/AN/AN/A (Partitioning study) nih.gov
HS-SPME (Polyaniline fiber)River Water and Milk1 - 40000.10 - 0.30>90 (water), >80 (milk) dioxin20xx.org

Cloud Point Extraction

Cloud Point Extraction (CPE) is an alternative extraction technique that utilizes the property of nonionic surfactants to form micelles in aqueous solutions. conicet.gov.ar When the solution is heated above a specific temperature, known as the cloud point, the surfactant solution becomes turbid and separates into a small, surfactant-rich phase and a bulk aqueous phase. Hydrophobic compounds like BDE-99 are entrapped within the micelles and thus concentrated in the small volume of the surfactant-rich phase. conicet.gov.ar This phase can then be easily separated and analyzed. CPE is considered a "green" analytical technique because it avoids the use of large quantities of organic solvents. conicet.gov.ar

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is a modern extraction technique that uses microwave energy to heat the solvents and sample matrix, thereby accelerating the extraction process. milestonesrl.com It is applicable to solid samples like soil, sediment, and sewage sludge. milestonesrl.comnih.gov A mixture of solvents, such as hexane and acetone, is added to the sample in a closed vessel, which is then exposed to microwave radiation. nih.gov The rapid heating of the solvent enhances the desorption of BDE-99 from the matrix particles, significantly reducing extraction times compared to traditional methods like Soxhlet. cdc.govnih.gov

Studies have shown that MAE can provide extraction efficiencies comparable to or even better than Soxhlet extraction, especially for higher brominated congeners, in a fraction of the time (e.g., 35 minutes vs. several hours). bohrium.comnih.gov The US EPA Method 3546 is an official protocol that outlines the procedure for MAE of organic compounds from solid wastes, soils, and sludges. milestonesrl.com

Table 3: Comparison of MAE and Soxhlet Extraction for PBDEs in Sewage Sludge

ParameterMicrowave-Assisted Extraction (MAE)Soxhlet ExtractionReference
Extraction Time35 minutesSeveral hours nih.gov
SolventHexane/AcetoneVaries (e.g., Toluene) nih.gov
Recovery Efficiency80 - 110%Generally lower for higher brominated BDEs nih.gov

Chromatographic and Spectrometric Quantification

Following extraction and cleanup, the definitive identification and quantification of BDE-99 are performed using chromatography coupled with spectrometry. Gas chromatography (GC) is the standard analytical technique for separating BDE-99 from other congeners and matrix components due to its volatility. thermofisher.comthermofisher.com

The separated compounds are then detected and quantified using various detectors. The micro-electron capture detector (μECD) is a cost-effective option that offers good sensitivity for halogenated compounds like BDE-99. pjoes.comrsc.orgrsc.org However, for greater selectivity and confirmation of the analyte's identity, mass spectrometry (MS) is the preferred technique. cdc.govthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for BDE-99 analysis. epa.gov Different ionization modes can be employed. Electron impact (EI) ionization provides characteristic fragmentation patterns, while electron capture negative ionization (ECNI) offers very high sensitivity for compounds with four or more bromine atoms, although it may not show the molecular ion. cdc.govresearchgate.net For unambiguous identification, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the confirmation of the elemental composition of the analyte. thermofisher.com

To enhance selectivity and reduce matrix interference, tandem mass spectrometry (GC-MS/MS) is increasingly used. thermofisher.comosti.gov This technique involves selecting a specific precursor ion for BDE-99 and monitoring its characteristic product ions after fragmentation, a process known as selected reaction monitoring (SRM). thermofisher.com This provides very low limits of detection, often in the picogram to femtogram range. thermofisher.com Advanced instrumentation, such as GC coupled with Orbitrap MS or triple quadrupole MS, offers excellent sensitivity and selectivity for analyzing BDE-99 in complex samples like food, air, and sediment. thermofisher.comthermofisher.com

Table 4: Instrumental Parameters for BDE-99 Quantification

TechniqueIonization ModeTypical Monitored Ions (m/z)Limit of Quantification (LOQ)Reference
GC-ECDN/AN/A0.6 - 11 ng/L (in water) rsc.org
GC-MSECNI79, 81N/A epa.gov
GC-MS/MSEI+Precursor > Product ions~0.6 ng/kg (in food extracts) thermofisher.comosti.gov
GC-Orbitrap MSEIAccurate mass of molecular/fragment ions1 - 400 pg on column thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique for the analysis of BDE-99. thermofisher.com In this method, the sample extract is injected into a gas chromatograph, where a capillary column separates the different PBDE congeners based on their boiling points and affinity for the column's stationary phase. cdc.gov Following separation, the compounds enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification. epa.gov Electron ionization (EI) is a common ionization mode used, though it can cause extensive fragmentation of PBDEs, potentially leading to the misidentification of higher brominated congeners as lower ones. cdc.gov Another technique, electron capture negative ionization (ECNI), offers high sensitivity, particularly for compounds with four or more bromine atoms. cdc.govnih.gov

Key aspects of GC-MS analysis for BDE-99 include:

Sample Preparation : This typically involves extraction from the sample matrix using organic solvents like toluene or hexane/dichloromethane mixtures, followed by cleanup steps to remove interfering substances. thermofisher.comcdc.gov

Chromatographic Separation : Capillary columns, such as a 15 m TraceGOLD TG-PBDE column, are used to achieve good separation of PBDE congeners in a relatively short time. thermofisher.com

Detection : Mass spectrometers have become the primary detection tool for PBDEs due to their selectivity, which allows them to distinguish between co-eluting congeners. cdc.gov Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of BDE-99. epa.gov

ParameterDescriptionReference
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI) cdc.gov
Column TypeFused silica (B1680970) capillary column (e.g., Restek Rtx-1614, J&W DB-5) epa.govnih.gov
Injection TechniqueSplit/splitless injection is common, but temperature must be controlled to avoid degradation of higher brominated PBDEs. nih.gov
QuantificationBased on the peak area of characteristic ions compared to an internal standard. epa.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly advantageous for analyzing BDE-99 in complex matrices like food, sediment, and biological tissues. thermofisher.comnih.gov This technique uses two mass analyzers in series (typically a triple quadrupole) to reduce matrix interference and background noise. thermofisher.comosti.gov The first quadrupole selects a specific precursor ion for the target analyte, which then undergoes collision-induced dissociation. The second quadrupole then monitors for a specific product ion, a process known as selected reaction monitoring (SRM). thermofisher.comnih.gov

The high selectivity of GC-MS/MS is crucial for:

Minimizing false positive results that can arise from matrix interferences. thermofisher.com

Accurately quantifying ultra-trace levels of BDE-99. thermofisher.com

Distinguishing between isobaric compounds (compounds with the same nominal mass) that may co-elute chromatographically. thermofisher.com

A study investigating the suitability of a GC-triple-quadrupole instrument for BDE analysis demonstrated its ability to provide a sensitive and rapid method for the analysis of brominated diphenyl ethers. osti.gov The use of multiple reaction monitoring (MRM) acquisitions allows for compound-specific fragmentation patterns to be monitored, confirming the presence of the analyte. osti.govresearchgate.net

ParameterFinding/ConditionReference
InstrumentationAgilent 6890 GC interfaced to a Waters Quattro Micro GC mass spectrometer. osti.gov
Ionization ModeElectron Ionization (EI+) osti.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) thermofisher.comosti.gov
Precursor/Product Ions for Penta-BDEsPrecursor ions are typically from the [M]+ or [M-Br2]+ isotopic cluster. Product ions are generated through collision-induced dissociation. osti.gov
ApplicationAnalysis of BDEs in food, environmental, and biological samples. thermofisher.comnih.gov

High-Resolution Accurate Mass Spectrometry (HRAM) e.g., GC-Orbitrap MS

High-resolution accurate mass spectrometry (HRAMS), such as GC-Orbitrap MS, represents a significant advancement in the analysis of BDE-99. thermofisher.com This technology offers very high resolving power, allowing it to separate ions with very similar mass-to-charge ratios. azolifesciences.com This capability enables the determination of the elemental composition of an ion based on its exact mass, providing a high degree of confidence in compound identification. thermofisher.com

The key advantages of using HRAMS for BDE-99 analysis include:

High Specificity : The ability to measure mass with high accuracy (typically <5 ppm) significantly reduces the likelihood of misidentification due to matrix interferences. thermofisher.com

Enhanced Sensitivity : HRAMS instruments can detect very low levels of target compounds in complex samples. azolifesciences.com

Full-Scan Data Acquisition : Unlike tandem MS, which focuses on specific transitions, HRAMS can acquire full-scan data, allowing for retrospective analysis of samples for other compounds of interest without re-running the analysis. thermofisher.com

A study demonstrated the use of GC-Orbitrap MS for the targeted analysis of 27 PBDE congeners, including BDE-99, in environmental samples. thermofisher.com The method showed excellent sensitivity, linearity, and reproducibility. The system was operated in electron ionization (EI) mode with a mass resolution of 60,000, and compound identification was based on retention time, accurate mass, and the isotopic pattern. thermofisher.com

ParameterSpecification/FindingReference
InstrumentExactive GC Orbitrap GC-MS mass spectrometer thermofisher.com
Mass Resolution60,000 (full width at half maxima, measured at m/z 200) thermofisher.com
Mass AccuracyConsistently <2 ppm for ions in the isotopic cluster of BDE-209, indicating high accuracy for all congeners. thermofisher.com
Identification CriteriaRetention time (±0.1 min), accurate mass (±5 ppm), and ion ratio of quantification vs. confirming ion (±15%). thermofisher.com

Challenges and Optimization in Analytical Procedures

The analysis of BDE-99 is not without its difficulties. The chemical nature of the compound and the complexity of the matrices in which it is found present several analytical challenges. thermofisher.comthermofisher.com

Compound Degradation and Matrix Interferences

BDE-99, like other higher brominated PBDEs, can be susceptible to thermal degradation in the hot GC injection port, which can lead to the formation of lower-brominated congeners and an underestimation of the true concentration. cdc.govnih.gov Injection temperatures must be carefully optimized to ensure efficient transfer of the analyte onto the column without causing degradation. nih.gov

Matrix interferences are a significant challenge, especially in complex samples like sludge, sediment, and biological tissues. thermofisher.com Co-extracted compounds can interfere with the detection of BDE-99, leading to inaccurate quantification or false positives. nih.govthermofisher.com For instance, methoxylated PBDEs (MeO-BDEs), which can be of natural origin, may co-elute and interfere with PBDE analysis. nih.gov Extensive sample cleanup procedures, such as gel permeation chromatography and solid-phase extraction, are often necessary to remove these interferences. nih.gov

Chromatographic Separation of Congeners

There are 209 possible PBDE congeners, many of which are isobaric. thermofisher.com Achieving complete chromatographic separation of all congeners is a major challenge. nih.govthermofisher.com Co-elution of congeners can lead to inaccurate quantification if the mass spectrometer cannot distinguish between them. For example, BDE-99 can potentially co-elute with other congeners like CB-205 (a polychlorinated biphenyl). nih.gov The choice of GC column and temperature program is critical for maximizing separation. nih.govcdc.gov Longer columns can improve separation but may also increase analysis time and the risk of thermal degradation for less stable compounds. cdc.gov

Optimization of Extraction Variables (e.g., pH, temperature, ionic strength)

The efficiency of extracting BDE-99 from a sample matrix is dependent on several variables. preprints.org Optimization of these parameters is crucial for achieving high recovery and reproducible results. nih.gov Response surface methodology is a statistical approach that can be used to optimize multiple extraction variables simultaneously. nih.govmdpi.com

Key extraction variables that are often optimized include:

Solvent Type and Composition : The choice of extraction solvent (e.g., hexane, dichloromethane, toluene) and the use of solvent mixtures can significantly impact extraction efficiency. cdc.gov

Temperature : Higher temperatures can increase extraction efficiency by improving solubility and diffusion rates, but must be balanced against the risk of analyte degradation. nih.gov

pH : The pH of the sample, particularly for aqueous matrices, can influence the partitioning of the analyte between the sample and the extraction solvent. nih.gov

Ionic Strength : For aqueous samples, adjusting the ionic strength by adding salt can enhance the extraction of nonpolar compounds like BDE-99 into an organic solvent (salting-out effect).

The optimization process aims to find the combination of these variables that provides the highest and most consistent recovery of BDE-99 from the specific sample matrix being analyzed. preprints.org

Method Validation and Performance Characteristics (e.g., Detection Limits, Precision, Linearity, Recovery)

The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated in the study of 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99). This process involves evaluating several key performance characteristics to demonstrate that a method is fit for its intended purpose. pfigueiredo.orgelementlabsolutions.com For BDE-99, a persistent and bioaccumulative compound, robust and validated methods are essential for its accurate quantification in complex environmental and biological matrices. alsglobal.comnih.gov

The primary analytical technique for the determination of BDE-99 is gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are often employed to achieve the high selectivity and sensitivity required for detecting trace levels of this compound in challenging samples. thermofisher.comresearchgate.net Method validation ensures that the entire analytical procedure, from sample extraction and cleanup to instrumental analysis, provides reproducible and accurate results.

Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For BDE-99, these limits are highly dependent on the sample matrix and the analytical instrumentation used.

In a study analyzing polybrominated diphenyl ethers (PBDEs) in surface waters of Western Pomerania using gas chromatography with an electron capture detector (GC-μECD), the limit of detection for BDE-99 was established at 0.006 ng/L. pjoes.com Another study utilizing a more selective technique, gas chromatography-tandem mass spectrometry (GC-MS/MS), reported method detection limits for various environmental and biological samples. For BDE-99, the limit was 0.01 ng/g dry weight in sediment and 0.05 ng/g lipid weight in fish. researchgate.net

A method employing effervescent-assisted dispersive liquid-liquid microextraction coupled with GC-MS/MS for water samples established a limit of quantification for BDE-99 at 1.0 ng/L. mdpi.com These values highlight the sensitivity of modern analytical methods in detecting BDE-99 at environmentally relevant concentrations.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Surface WaterGC-μECD0.006 ng/LNot Reported pjoes.com
WaterEA-DLLME-SAP GC-MS/MSNot Reported1.0 ng/L mdpi.com
SedimentGC-MS/MS0.01 ng/g dwNot Reported researchgate.net
FishGC-MS/MS0.05 ng/g lwNot Reported researchgate.net

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD). For BDE-99 analysis, precision is evaluated under repeatability (intra-day) and intermediate precision (inter-day) conditions.

In the analysis of water samples by GC-μECD, the precision for BDE-99, expressed as RSD, was found to be 1%. pjoes.com A separate study using an advanced GC-MS/MS system for food analysis demonstrated excellent signal precision with a peak area repeatability of less than 10% RSD at low picogram per milliliter levels. thermofisher.com The validation of an effervescent-assisted microextraction method for water samples showed intra-day and inter-day RSDs for BDE-99 (at a concentration of 10 ng/L) to be between 1.9-7.6% and 1.8-8.2%, respectively. mdpi.com These results indicate a high degree of precision for the analytical methods used to quantify BDE-99.

MatrixAnalytical MethodConcentrationIntra-day Precision (% RSD)Inter-day Precision (% RSD)Source
Surface WaterGC-μECDNot Specified1%Not Reported pjoes.com
Food (solvent standard)GC-MS/MS250 fg/µL<10%Not Reported thermofisher.com
WaterEA-DLLME-SAP GC-MS/MS10 ng/L1.9 - 7.6%1.8 - 8.2% mdpi.com

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by a linear regression analysis of a series of calibration standards.

For the analysis of BDE-99 in water, a linear range was established with a correlation coefficient (R²) of 0.99868. pjoes.com A study using gas chromatography-orbitrap mass spectrometry for a suite of PBDEs, including BDE-99, assessed linearity over a calibration range of 1 to 400 pg on-column. thermofisher.com Another method for water analysis demonstrated a good linearity range for BDE-99 from 1 to 100 ng/L. mdpi.com The high correlation coefficients obtained in these studies confirm the linear response of the analytical systems for the quantification of BDE-99 over a significant concentration range.

Analytical MethodLinear RangeCorrelation Coefficient (R²)Source
GC-μECDNot Specified0.99868 pjoes.com
GC-Orbitrap MS1 - 400 pg (on-column)Not Reported thermofisher.com
EA-DLLME-SAP GC-MS/MS1 - 100 ng/LNot Reported mdpi.com

Recovery

Recovery is a measure of the accuracy of an analytical method, representing the proportion of the analyte that is successfully extracted and quantified from the sample matrix. It is determined by analyzing samples spiked with a known amount of the analyte.

In a study validating a cleanup method for biota matrices, spiking experiments resulted in recoveries of native compounds, including PBDEs, ranging from 40% to 174%. diva-portal.org The analysis of BDE-99 in surface water samples showed a recovery of 92±1%. pjoes.com A recovery study of four PBDE compounds in different water samples reported satisfactory robustness, achieving recoveries of ≥95%. researchgate.net For various water matrices (tap, lake, river, and reservoir), a microextraction method yielded recovery rates for BDE-99 in the range of 67.2–102.6%. mdpi.com These studies demonstrate that while recovery can be variable depending on the complexity of the matrix and the extraction method, high recovery rates are achievable with optimized procedures.

MatrixAnalytical MethodSpiked ConcentrationRecovery (%)Source
BiotaMultilayer silica cleanup, APGC-MS/MSNot Specified40 - 174% diva-portal.org
Surface WaterGC-μECDNot Specified92 ± 1% pjoes.com
WaterUltrasound-Assisted Emulsification–Microextraction10 pg/mL and 50 pg/mL≥95% researchgate.net
Tap, Lake, River, Reservoir WaterEA-DLLME-SAP GC-MS/MSMultiple concentrations67.2 - 102.6% mdpi.com

Current Research Gaps and Future Academic Directions for 2,2 ,4,4 ,5 Pentabromodiphenyl Ether

Long-Term Health Effects in Humans: Epidemiological Studies

While animal studies have provided valuable insights into the potential health risks of BDE-99, there is a pressing need for more extensive long-term epidemiological studies in human populations. wikipedia.org Prospective cohort studies are particularly crucial for establishing causal relationships between BDE-99 exposure and chronic health outcomes. Current research has suggested associations between PBDE exposure and an increased risk of certain health issues, but more specific research on BDE-99 is needed. nih.govnih.gov Future studies should focus on large, diverse populations with well-characterized exposure levels to investigate the links between BDE-99 and a range of health endpoints, including endocrine disruption, neurodevelopmental disorders, metabolic diseases, and cancer. nih.govwisdomlib.org A cohort study of 16,162 adults in the general US population found that higher serum PBDE exposure levels were associated with an increased risk of death from cancer during the follow-up period. nih.gov

Comprehensive Understanding of Specific Molecular Mechanisms of Toxicity

The precise molecular mechanisms through which BDE-99 exerts its toxic effects are not yet fully elucidated. While studies have pointed to mechanisms such as oxidative stress, DNA damage, and cellular apoptosis, a more granular understanding is required. mdpi.com Future research should aim to identify the specific cellular and molecular targets of BDE-99 and its metabolites. This includes investigating its interactions with key signaling pathways, such as the MAPK signaling cascade, and its effects on gene expression and protein function. mdpi.com For instance, neonatal exposure to 2,2',4,4',5-pentaBDE has been shown to cause permanent aberrations in spontaneous motor behavior in mice, suggesting a critical window for its neurotoxic effects during brain development. nih.gov Research has also indicated that BDE-99 can induce neurobehavioral alterations in mice during a critical phase of neonatal brain development. nih.gov

Synergistic and Antagonistic Effects with Co-occurring Environmental Contaminants

In the environment, organisms are rarely exposed to a single chemical in isolation. Therefore, a critical area of future research is the investigation of the synergistic and antagonistic effects of BDE-99 in combination with other co-occurring environmental contaminants. nih.govarxiv.org These mixtures can result in effects that are greater than (synergism) or less than (antagonism) the sum of the individual effects of each chemical. arxiv.orgresearchgate.net Studies should be designed to assess the combined toxicity of BDE-99 with other persistent organic pollutants (POPs), heavy metals, and emerging contaminants. Understanding these interactions is essential for conducting accurate risk assessments and developing effective environmental regulations. It has been noted that most combined toxicities are not simply the sum of the effects of single contaminants but rather the synergistic or antagonistic effects of multiple contaminants. nih.gov

Global Monitoring and Temporal Trends in Under-Researched Regions

While monitoring programs have provided valuable data on BDE-99 levels in some parts of the world, significant geographical gaps in our knowledge remain, particularly in developing countries and remote areas. panda.org Future research should focus on establishing comprehensive global monitoring programs to track the spatial and temporal trends of BDE-99 in various environmental matrices, including air, water, soil, sediment, and biota. panda.orgrgdoi.net This data is vital for assessing the effectiveness of international regulations, such as the Stockholm Convention, and for identifying emerging hotspots of contamination. For example, a study using skipjack tuna as a bioindicator found that PBDE residue levels in the northern hemisphere appear to be higher than those in the southern hemisphere, likely due to greater usage in the north. panda.org Temporal trend studies in the Great Lakes Basin have shown that atmospheric concentrations of BDE-99 are slowly decreasing. rsc.org

RegionTrend of BDE-99Time Period
EuropeDecreasingPost-regulation
North AmericaNo decreasing trend-
Africa--
AsiaDecreasing-

This table is based on data from a 2023 review of PBDEs in human breast milk and may not reflect concentrations in other matrices. acs.org

Development and Assessment of Novel Remediation Technologies

The persistence of BDE-99 in the environment necessitates the development of effective and sustainable remediation technologies. itrcweb.orgfrtr.gov Current remediation strategies for POPs often have limitations, including high costs and the potential for generating harmful byproducts. itrcweb.org Future research should focus on the development and assessment of novel remediation technologies for BDE-99 contaminated sites. This includes exploring advanced oxidation processes, bioremediation techniques, and the use of nanomaterials for the degradation and removal of BDE-99 from soil and water. itrcweb.orgfrtr.gov In situ chemical oxidation (ISCO), which involves injecting oxidants into the contaminated area, is one such promising technology. itrcweb.org

Refinement of Analytical Methods for Trace Detection and Isomer-Specific Analysis

Accurate and sensitive analytical methods are fundamental to understanding the environmental fate and toxicological effects of BDE-99. nih.govcdc.gov While significant progress has been made in the analysis of PBDEs, there is a continuing need to refine these methods. thermofisher.com Future research should focus on developing more sensitive and selective analytical techniques for the trace detection of BDE-99 and its isomers in complex environmental and biological matrices. nih.govresearchgate.net This includes the advancement of high-resolution mass spectrometry techniques and the development of certified reference materials for isomer-specific analysis. thermofisher.comnih.gov Gas chromatography coupled to negative chemical ionization mass spectrometry (GC-NCI-MS) has been used for the determination of BDE-99 at trace levels in river water and sediment. nih.gov

Analytical TechniqueMatrixDetection Level
GC-NCI-MSRiver Water3-160 pg L⁻¹
GC-NCI-MSBed Sediment5-145 pg g⁻¹
GC-ECDLandfill Leachate0.21-0.48 mg/l

This table presents examples of analytical methods and their reported detection capabilities for BDE-99 and other PBDEs. nih.govwitpress.com

Economic and Societal Implications of Policy Decisions and Remediation Efforts

The regulation and remediation of BDE-99 have significant economic and societal implications. Future academic research should include a thorough assessment of these impacts to inform evidence-based policymaking. This includes conducting cost-benefit analyses of different regulatory approaches, evaluating the economic costs of remediation efforts, and assessing the societal benefits of reducing exposure to BDE-99. Understanding these broader implications is essential for developing policies that are both environmentally protective and economically sustainable. A meta-analysis of historical measurements of PBDEs has been conducted to explore the impact of global policies and treaties on both internal and external exposure. researchgate.net The phase-out of certain PBDEs has been shown to lead to a decrease in human body burdens of these chemicals. nih.gov

Q & A

Q. What are the key physicochemical properties of BDE-99 that influence its environmental persistence and bioaccumulation?

BDE-99 is a semi-solid to solid compound (melting point: 86–89°C) with low solubility in polar solvents like methanol but moderate solubility in chloroform and ethyl acetate . Its high molecular weight (564.69 g/mol) and bromine content contribute to hydrophobicity (log Kow ~7–8), enabling adsorption to organic matter and bioaccumulation in lipid-rich tissues. These properties facilitate its persistence in sediments and biomagnification in aquatic food chains .

Q. How is BDE-99 detected and quantified in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for BDE-99 analysis. Environmental samples (e.g., dust, biota) require Soxhlet extraction with non-polar solvents (e.g., hexane), followed by cleanup using silica gel columns to remove lipids and interfering compounds. Isotope dilution with 13^{13}C-labeled BDE-99 improves quantification accuracy. For example, household dust studies report BDE-99 concentrations of 10–100 ng/g in U.S. samples, reflecting its dominance in pentaBDE commercial mixtures .

Q. What are the primary toxicity endpoints observed in animal studies?

Key endpoints include:

  • Developmental neurotoxicity : Neonatal exposure in mice (e.g., 12 mg/kg on postnatal day 10) alters cholinergic signaling and hippocampal proteins (e.g., α-enolase, ATP synthase), leading to hyperactivity and impaired learning .
  • Thyroid disruption : BDE-99 reduces serum thyroxine (T4) levels in rats by inducing hepatic UDP-glucuronosyltransferases, accelerating T4 metabolism .
  • Hepatotoxicity : Elevated liver-to-body weight ratios and histopathological changes occur at doses ≥1 mg/kg/day in rodents .

Q. How is BDE-99 regulated under international frameworks?

BDE-99 is listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to its persistence, bioaccumulation, and toxicity. Restrictions apply to production and use, with exemptions for recycling materials containing pre-existing pentaBDE mixtures .

Advanced Research Questions

Q. What experimental models are used to investigate BDE-99’s developmental neurotoxicity?

  • In vivo models : Neonatal NMRI mice are dosed orally during the brain growth spurt (postnatal days 10–14) to mimic critical developmental windows. Behavioral assays (e.g., spontaneous locomotion, maze tests) and proteomic analyses (2D-DIGE, MALDI-ToF-MS) identify disrupted pathways (e.g., synaptic plasticity, energy metabolism) .
  • In vitro models : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are exposed to BDE-99 (1–10 µM) to assess oxidative stress, calcium dysregulation, and apoptosis .

Q. How do researchers address contradictions in carcinogenicity data for BDE-99?

The U.S. EPA classifies BDE-99 as having "inadequate evidence" for carcinogenicity due to limited long-term bioassays . To resolve uncertainties, studies employ:

  • Mechanistic endpoints : Genotoxicity assays (e.g., comet assay, γ-H2AX foci) to assess DNA damage.
  • Epigenetic profiling : DNA methylation and miRNA sequencing in exposed models to identify precancerous signatures .

Q. What methodologies are used to study BDE-99 biotransformation pathways?

  • In vitro metabolism : Liver microsomes (human/rodent) incubated with BDE-99 and NADPH identify hydroxylated metabolites (e.g., 5-OH-BDE-99) via cytochrome P450 (CYP2B6) activity.
  • Sulfotransferase (SULT) assays : Recombinant SULT enzymes (e.g., SULT1A1) confirm conjugation of hydroxylated metabolites, enhancing excretion .

Q. How are temporal trends in environmental BDE-99 levels reconciled across matrices?

While sediment and aquatic biota data from the 1980s–1990s show plateauing or declining BDE-99 levels (e.g., Swedish pike), human breast milk concentrations increased exponentially (1972–1997) . Methodological approaches include:

  • Back-calculation models : Pharmacokinetic models estimate prenatal exposure using maternal/child serum data collected years post-exposure .
  • Source apportionment : Congener-specific analysis distinguishes legacy pentaBDE emissions from recycled products .

Q. What are the photodegradation products of BDE-99, and how are they characterized?

Solar UV irradiation of BDE-99 generates lower brominated congeners (e.g., BDE-47) via reductive debromination. Products are identified using high-resolution GC-MS and compared with authentic standards. Quantum yield calculations (e.g., 0.01–0.05 in aqueous solutions) quantify degradation rates under environmental conditions .

Q. What statistical approaches improve exposure assessment in epidemiological studies?

  • Super Learner algorithms : Integrate machine learning (e.g., random forests, LASSO) to predict prenatal BDE-99 levels from postnatal biomonitoring data, reducing misclassification bias .
  • Multivariate regression : Adjusts for covariates (e.g., lipid content, lactation status) when correlating serum levels with neurodevelopmental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.